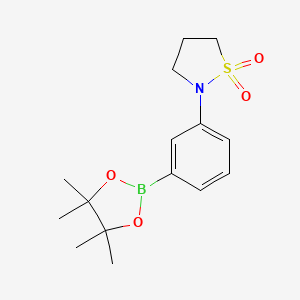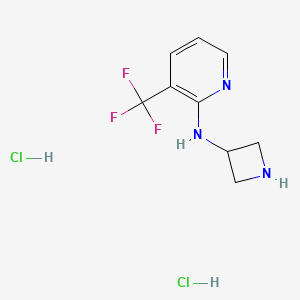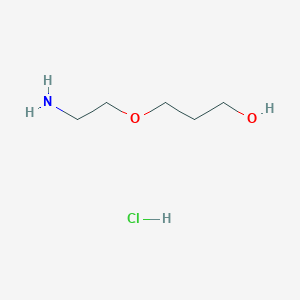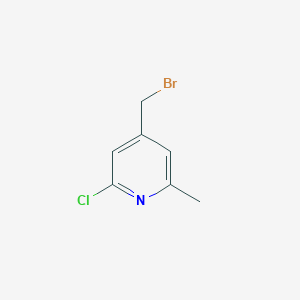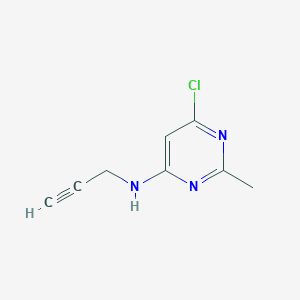
6-chloro-2-methyl-N-(prop-2-yn-1-yl)pyrimidin-4-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to CPYPA often involves N-alkylation processes . For instance, the synthesis of propargylamines, a class of compounds with many pharmaceutical and biological properties, can be achieved through N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .Chemical Reactions Analysis
The chemical reactions involving compounds similar to CPYPA can be complex. For instance, visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen in the absence of an external photosensitizer has been reported . The starting material and the product act as photosensitizers, and singlet oxygen (1 O 2) and superoxide (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
- Pyrimidine derivatives have been synthesized for fungicidal properties, indicating potential agricultural applications. The synthesis process involves reactions of dichloro-methylthiopyrimidine with amines, leading to derivatives with bioactive potential (Tumkevicius, Urbonas, & Vainilavicius, 2000).
Biological Activity
- Compounds with pyrimidine frameworks, such as those synthesized from chloro- and methoxy-pyrimidines, displayed moderate to weak fungicidal and insecticidal activities. This suggests their utility in developing new pesticides or agrochemicals (Chen & Shi, 2008).
Antimicrobial Applications
- Pyrimidine salts have been evaluated for their antibacterial and antifungal activities, showcasing the therapeutic potential of pyrimidine derivatives in addressing microbial resistance (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013).
Corrosion Inhibition
- Certain pyrimidine compounds have been identified as effective corrosion inhibitors for mild steel in hydrochloric acid, hinting at their industrial application in protecting metals (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
Material Science
- Pyrimidine derivatives have been synthesized and characterized, with some showing potential as materials in electronic devices due to their electronic properties, such as stable betainic pyrimidinaminides (Schmidt, 2002).
Mecanismo De Acción
While the exact mechanism of action for CPYPA is not specified, compounds with similar structures have shown various biological activities. For instance, indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety and Hazards
Direcciones Futuras
The future directions for research on CPYPA and similar compounds are vast. Given their wide range of biological activities, these compounds have immense potential for the development of new drugs . Furthermore, the development of greener and more efficient synthesis methods for these compounds is also a promising area of research .
Propiedades
IUPAC Name |
6-chloro-2-methyl-N-prop-2-ynylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-3-4-10-8-5-7(9)11-6(2)12-8/h1,5H,4H2,2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPOPGQEDCCIRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-methyl-N-(prop-2-yn-1-yl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




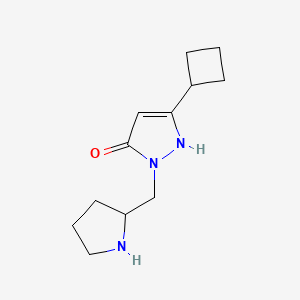

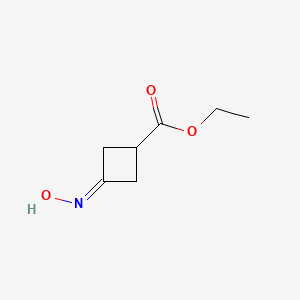
![2-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-5-benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1488054.png)

![5-Bromo-3-(piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1488057.png)

